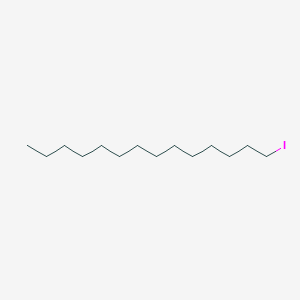

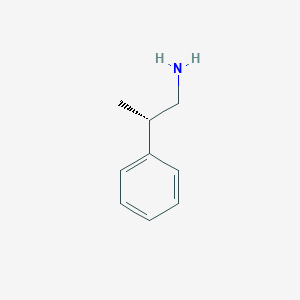

![molecular formula C7H4ClNO3S B096786 苯并[d]异恶唑-5-磺酰氯 CAS No. 16331-62-7](/img/structure/B96786.png)

苯并[d]异恶唑-5-磺酰氯

描述

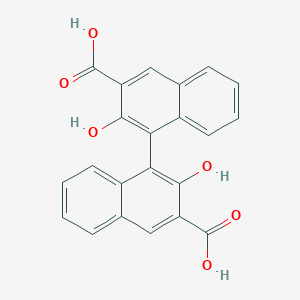

Benzo[d]isoxazole-5-sulfonyl chloride is a chemical compound that is part of the benzisoxazole derivatives family. These compounds have been studied for various applications, including their potential anticonvulsant and antimycobacterial activities. The sulfonyl chloride group is a common functional group in organic chemistry that is often used for further chemical modifications due to its reactivity.

Synthesis Analysis

The synthesis of benzo[d]isoxazole derivatives has been explored in several studies. For instance, 3-(sulfamoylmethyl)-1,2-benzisoxazole derivatives were synthesized from 3-(bromomethyl)-1,2-benzisoxazole through a reaction with sodium bisulfite followed by chlorination and amination . Additionally, a series of 3-(4-(substitutedsulfonyl)piperazin-1-yl)benzo[d]isoxazole analogues were synthesized and characterized using various spectroscopic techniques .

Molecular Structure Analysis

The molecular structure of benzo[d]isoxazole derivatives can be complex, and their characterization often involves advanced spectroscopic techniques. For example, the structure of a Schiff base containing an isoxazole moiety was elucidated using NMR, UV-VIS, IR spectroscopy, and X-ray crystallography . These techniques help in determining the conformation and the interactions within the molecule, which are crucial for understanding its reactivity and biological activity.

Chemical Reactions Analysis

Benzo[d]isoxazole derivatives can undergo various chemical reactions due to the presence of reactive functional groups. The sulfonyl chloride group, in particular, is known for its ability to participate in sulfonylation reactions. A study demonstrated the use of sulfonyl chloride as a sulfonylation reagent in a visible-light-driven sulfonylation/cyclization reaction to produce sulfonylated benzo[4,5]imidazo[2,1-a]isoquinolin-6(5H)-ones with potential antitumor activity .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzo[d]isoxazole derivatives are influenced by their molecular structure. These properties are important for the compound's reactivity, stability, and suitability for various applications. For example, the introduction of a halogen atom to the benzisoxazole ring was found to increase both activity and neurotoxicity, while the substitution of a sulfamoyl group caused decreased activity . The antimycobacterial activity of various benzo[d]isoxazole derivatives was also evaluated, with some compounds showing promising activity against Mycobacterium tuberculosis .

科学研究应用

Drug Discovery

Isoxazole is a five-membered heterocyclic moiety commonly found in many commercially available drugs . It’s used in drug discovery research due to its wide range of biological activities such as anticancer, antioxidant, antibacterial, and antimicrobial activity . The development of new synthetic strategies and designing of new isoxazole derivatives are based on the most recent knowledge emerging from the latest research .

Synthetic Chemistry

Isoxazole has been an interesting field of study for decades because of their prominent potential as analgesic, anti-inflammatory, anticancer, antimicrobial, antiviral, anticonvulsant, antidepressant, and immunosuppressant . The substitution of various groups on the isoxazole ring imparts different activity . Several marketed drugs with isoxazole nucleus belong to different categories with diverse therapeutic activities that have resulted in the development of a plethora of method for the synthesis of this valuable fragment .

Anti-HIV Activity

Isoxazole derivatives have been synthesized and screened for anti-HIV activity . A series of alkenyldiarylmethanes with a benzo[d]isoxazole ring in place of metabolically unstable methyl ester moiety were found to inhibit HIV-1 Reverse Transcriptase . One of the compounds was found to be most promising and a good alternative to hydrolytically unstable compounds .

安全和危害

未来方向

Isoxazole, including Benzo[d]isoxazole-5-sulfonyl chloride, is a significant moiety in drug discovery . Given its enormous significance, it is imperative to develop new eco-friendly synthetic strategies . The main directions and recent trends in the synthesis of isoxazoles include the development of robust synthetic methods for the generation of a diverse collection of heterocyclic molecules to accelerate the drug discovery program .

属性

IUPAC Name |

1,2-benzoxazole-5-sulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4ClNO3S/c8-13(10,11)6-1-2-7-5(3-6)4-9-12-7/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOTYKHCJXKHHEQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1S(=O)(=O)Cl)C=NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4ClNO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20569306 | |

| Record name | 1,2-Benzoxazole-5-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20569306 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Benzo[d]isoxazole-5-sulfonyl chloride | |

CAS RN |

16331-62-7 | |

| Record name | 1,2-Benzoxazole-5-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20569306 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2-benzoxazole-5-sulfonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

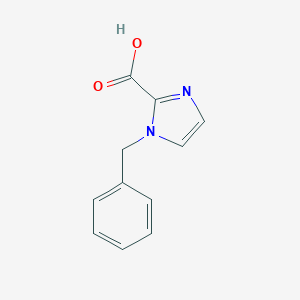

![4-[1-Hydroxy-2-[4-(2-methoxyphenyl)-1-piperazinyl]ethyl]pyrocatechol dihydrochloride](/img/structure/B96729.png)